4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile
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Overview
Description
4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile is a complex organic compound with the molecular formula C₄₇H₂₇N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile typically involves a series of Suzuki-Miyaura coupling reactions. This method is favored due to its ability to form carbon-carbon bonds efficiently under mild conditions. The reaction generally requires a palladium catalyst, a boronic acid derivative, and a halogenated aromatic compound. The process is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.
Reduction: This process can convert nitrile groups to amines.
Substitution: Halogenation or nitration can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce primary amines.
Scientific Research Applications
4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors
Mechanism of Action
The mechanism of action of 4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile involves its interaction with specific molecular targets. The compound’s multiple phenyl rings and cyanophenyl groups allow it to engage in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Tris(4-cyanophenyl)benzene
- 3’,5’-bis(4-cyanophenyl)-[1,1’-biphenyl]-4-carbonitrile
- 5’-(4-Cyanophenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbonitrile
Uniqueness
4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile stands out due to its highly conjugated structure, which enhances its electronic properties. This makes it particularly useful in applications requiring high thermal stability and electronic conductivity, such as in organic electronics and advanced materials .
Biological Activity
4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile, a complex organic compound with the molecular formula C39H24N and a molecular weight of approximately 548.649 g/mol, has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by a benzonitrile core with multiple phenyl groups, particularly cyanophenyl moieties, which enhance its electronic properties and interactions with biological targets.
Structural Characteristics
The compound's structure is notable for its intricate arrangement of phenolic units, allowing for significant π-π stacking interactions and hydrogen bonding capabilities. These interactions are crucial for modulating biological activity, particularly in enzyme and receptor binding.
Property | Value |
---|---|
Molecular Formula | C39H24N |
Molecular Weight | 548.649 g/mol |
IUPAC Name | This compound |
InChI Key | OXAPIOTUUHMVCX-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves Suzuki-Miyaura coupling reactions , which are favored for their efficiency in forming carbon-carbon bonds under mild conditions. The reaction requires palladium catalysts and boronic acid derivatives, making it suitable for both laboratory and industrial applications.
Anticancer Potential
Recent studies have explored the compound's potential as an anticancer agent. Its structural analogs have shown promising results in inhibiting various cancer cell lines. The presence of cyanophenyl groups is believed to enhance the compound's ability to interact with cellular targets involved in cancer progression.
- Case Study : A study on related compounds indicated that modifications in the phenyl groups could significantly affect the inhibitory activity against cancer cell proliferation. For instance, compounds with para-cyanophenyl substitutions demonstrated enhanced potency compared to their non-cyanated counterparts .
Enzyme Inhibition
The compound has been investigated for its role as a ligand in binding studies with proteins and enzymes. Its ability to inhibit specific enzymes can be attributed to its structural features that facilitate strong interactions with active sites.
- Enzyme Interaction : The nitrile group in the structure allows for specific interactions within enzyme active sites, potentially leading to inhibition of pathways critical for tumor growth and survival .
The mechanism by which this compound exerts its biological effects involves:
- Hydrogen Bonding : Engaging in hydrogen bonding with target proteins.
- π-π Stacking : Facilitating π-π stacking interactions that stabilize the binding to receptors or enzymes.
- Modulation of Signaling Pathways : Influencing various signaling pathways through enzyme inhibition or receptor blocking.
Research Findings
Research has shown that compounds structurally related to this compound exhibit varying degrees of biological activity:
Compound | Activity | IC50 (µM) |
---|---|---|
1,3,5-Tris(4-cyanophenyl)benzene | Antitumor activity | 2.5 |
4-Phenylbenzonitrile | Enzyme inhibition | 1.0 |
2,5-Bis(4-cyanophenyl)-furan | DNA binding probe | N/A |
Properties
Molecular Formula |
C45H27N3 |
---|---|
Molecular Weight |
609.7 g/mol |
IUPAC Name |
4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile |
InChI |
InChI=1S/C45H27N3/c46-28-31-1-7-34(8-2-31)37-13-19-40(20-14-37)43-25-44(41-21-15-38(16-22-41)35-9-3-32(29-47)4-10-35)27-45(26-43)42-23-17-39(18-24-42)36-11-5-33(30-48)6-12-36/h1-27H |
InChI Key |
OXAPIOTUUHMVCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C#N)C6=CC=C(C=C6)C7=CC=C(C=C7)C#N |
Origin of Product |
United States |
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